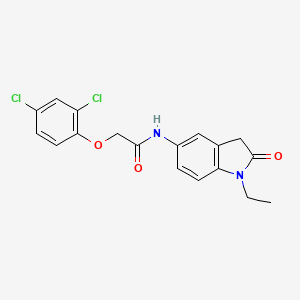

![molecular formula C16H12N4O4 B2854607 2-硝基-N-[(4-氧代-3H-酞嗪-1-基)甲基]苯甲酰胺 CAS No. 896353-34-7](/img/structure/B2854607.png)

2-硝基-N-[(4-氧代-3H-酞嗪-1-基)甲基]苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

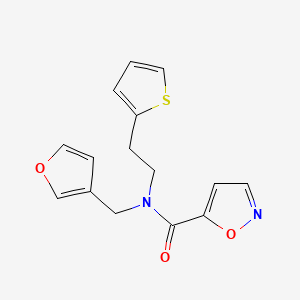

The synthesis of such a compound would likely involve multiple steps, including the formation of the phthalazinone ring, the introduction of the nitro group, and the coupling of the benzamide group. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the phthalazinone ring, the nitro group, and the benzamide group. These functional groups would likely confer specific physical and chemical properties to the molecule .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. For example, the nitro group is electron-withdrawing, which could make the molecule more susceptible to nucleophilic attack. The phthalazinone ring and the benzamide group could also participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the nitro group could increase the compound’s polarity, affecting its solubility in different solvents .科学研究应用

合成与表征

研究人员合成了一系列类似于“2-硝基-N-[(4-氧代-3H-酞嗪-1-基)甲基]苯甲酰胺”的化合物,以探索它们的化学性质和潜在应用。例如,一项研究详细介绍了新型邻苯二甲酰亚胺化合物的合成及其随后的化学改性,以生产具有潜在抗癌特性的化合物 (Samir、Saeed 和 Matty,2018)。另一项研究重点关注新型 4-联苯-4-(2H)-酞嗪-1-酮衍生物的合成和反应,研究了它们的预期抗菌活性 (Abubshait、Kassab、Al-Shehri 和 Abubshait,2011)。

潜在的药用应用

一些研究已经研究了与“2-硝基-N-[(4-氧代-3H-酞嗪-1-基)甲基]苯甲酰胺”结构相关的化合物的药用潜力。例如,对硝基咪唑的研究已经研究了新衍生物的体外抗 HIV 活性,旨在开发新的非核苷逆转录酶抑制剂 (Al-Masoudi、Al-Soud、De Clercq 和 Pannecouque,2007)。另一项研究合成了基于对肿瘤细胞系表现出选择性细胞毒性的化合物的苯并噻唑衍生物,旨在开发有效的抗肿瘤剂 (吉田等人,2005)。

材料科学应用

在材料科学领域,聚合物的化学改性一直是研究课题,以增强其在各种应用中的性能。一项研究涉及使用类似于“2-硝基-N-[(4-氧代-3H-酞嗪-1-基)甲基]苯甲酰胺”的化合物通过直接缩聚合成有序聚酰胺,旨在获得具有特定有序结构的聚合物 (Ueda 和 Sugiyama,1994)。

结构分析

已经对与“2-硝基-N-[(4-氧代-3H-酞嗪-1-基)甲基]苯甲酰胺”相关的化合物进行了详细的结构分析和表征,以了解它们的分子构型和潜在相互作用。例如,密切相关的化合物 2-硝基-N-(4-硝基苯基)苯甲酰胺的晶体结构是使用单晶 X 射线衍射确定的,提供了对其分子几何形状和分子间相互作用的见解 (Saeed、Hussain 和 Flörke,2008)。

作用机制

Target of Action

The primary target of 2-nitro-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide is the poly (ADP-ribose) polymerase (PARP) . PARP is a family of proteins involved in a number of cellular processes involving mainly DNA repair and programmed cell death.

Mode of Action

The compound interacts with its target, PARP, by inhibiting its activity . This inhibition prevents PARP from repairing DNA damage in cancer cells, leading to the accumulation of DNA damage and ultimately causing cell death .

Biochemical Pathways

The inhibition of PARP affects the DNA repair pathway, specifically the base excision repair (BER) pathway These double-strand breaks are highly toxic to cells and can lead to cell death .

Result of Action

The result of the action of 2-nitro-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide is the induction of cell death in cancer cells . By inhibiting PARP and preventing the repair of DNA damage, the compound causes the accumulation of DNA damage in cancer cells, leading to cell death .

属性

IUPAC Name |

2-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4O4/c21-15(12-7-3-4-8-14(12)20(23)24)17-9-13-10-5-1-2-6-11(10)16(22)19-18-13/h1-8H,9H2,(H,17,21)(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWLSOOABCCZCOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)C3=CC=CC=C3[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

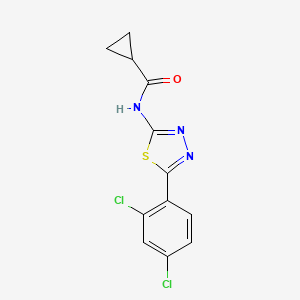

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2854527.png)

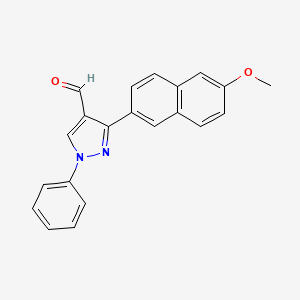

![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide](/img/structure/B2854529.png)

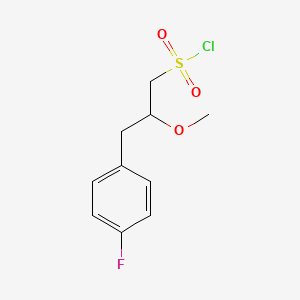

![2-[2-(1H-pyrazol-1-yl)ethyl]-2,3-dihydropyridazin-3-one](/img/structure/B2854530.png)

![1-(4-methoxyphenyl)-5-oxo-N-[2-(trifluoromethyl)benzyl]pyrrolidine-3-carboxamide](/img/structure/B2854537.png)

![2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 4-cyanobenzoate](/img/structure/B2854542.png)

![7-ethyl-8-methyl-6-oxo-N-(4-sulfamoylphenyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2854545.png)